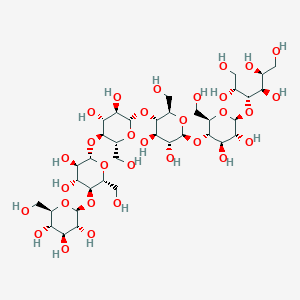
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder with a molecular weight of 239.1 . It has a melting point of 225-226°C . Another similar compound, “6-(Aminomethyl)picolinic acid dihydrochloride”, has a molecular weight of 225.07 .
Molecular Structure Analysis
The InChI code for “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);21H . For “6-(Aminomethyl)picolinic acid dihydrochloride”, the InChI code is 1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);21H .Physical And Chemical Properties Analysis
“6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 225-226°C . The physical properties of similar compounds are consistent with their dipolar ionic structure .Aplicaciones Científicas De Investigación
Carboxylic Acid Derivatives in Peptide Studies
Carboxylic acid derivatives, such as the spin label amino acid TOAC, have been extensively used in studies of peptides. The incorporation of TOAC into peptides allows for the analysis of backbone dynamics and secondary structures through various spectroscopic techniques, including EPR, NMR, and X-ray crystallography. These studies are critical for understanding peptide interactions with biological membranes, proteins, and nucleic acids, providing valuable insights into their biological functions and potential therapeutic applications (Schreier et al., 2012).
Carboxylic Acids in Biochemical Research
Research on carboxylic acids has also highlighted their role in microbial inhibition, with studies demonstrating the impact of carboxylic acids on the cell membrane and internal pH of microbes. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial robustness, which is essential for biotechnological applications, including the production of biorenewable fuels and chemicals (Jarboe et al., 2013).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
The use of carboxylic acid bioisosteres has been a significant area of interest in medicinal chemistry. Bioisosteres are used to circumvent the drawbacks associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability. Novel carboxylic acid bioisosteres have been developed to improve the pharmacological profiles of drugs, showcasing the importance of structural modifications in enhancing drug efficacy and safety (Horgan & O’Sullivan, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRHQYTGARAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)



![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)


![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)


